molecular formula C21H21N5O3 B2374471 7-(3,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 361481-11-0

7-(3,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2374471
CAS RN: 361481-11-0
M. Wt: 391.431
InChI Key: POZKYSYANPAVSX-UHFFFAOYSA-N
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Description

The compound “7-(3,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to their relatively simple structure . They have been proposed as possible surrogates of the purine ring and have been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

Different methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines . The synthesis of a similar compound, “7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4-chlorophenyl)-4,7-dihydro-5-methyl-[1,2,4]-triazolo[1,5-a]pyrimidine-6-carboxamide”, was reported according to Biginelli reaction from 4-(benzyloxy)-3-methoxybenzaldehyde .


Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle is isoelectronic with that of purines, which means they have the same number of valence electrons and hence similar chemical properties . This structural similarity allows these compounds to be used as possible isosteric replacements for purines .


Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . This suggests that the compound can undergo chemical reactions similar to these functional groups.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Antimicrobial Activity : Various triazolopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. For instance, compounds synthesized through three-component reactions of acetoacetanilides with a mixture of aromatic aldehyde and 5-aminotetrazole exhibited promising antimicrobial properties. This suggests a potential for developing new antimicrobial agents based on the triazolopyrimidine scaffold (Geyn et al., 2010).

Antioxidant Activity : The antioxidant activity of triazolopyrimidine derivatives has also been explored, indicating these compounds' potential in mitigating oxidative stress-related conditions. The research highlights the importance of structural modifications in enhancing antioxidant efficacy (Gilava et al., 2020).

Supramolecular Chemistry

Hydrogen-bonded Supramolecular Assemblies : Research into the structural aspects of pyrimidine derivatives has provided insights into their potential for forming supramolecular assemblies through hydrogen bonding. These findings have implications for the development of novel materials and sensors (Fonari et al., 2004).

Antiviral Research

Influenza Virus RNA Polymerase Inhibition : Some triazolopyrimidine derivatives have shown significant potential in inhibiting the influenza virus RNA polymerase PA-PB1 subunit heterodimerization, indicating a promising avenue for antiviral drug development (Massari et al., 2017).

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidines, including this compound, are promising in the field of medicinal chemistry due to their various bioactivities and structural similarity to some natural compounds such as purine . Therefore, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal .

properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-13-18(20(27)25-15-7-5-4-6-8-15)19(26-21(24-13)22-12-23-26)14-9-10-16(28-2)17(11-14)29-3/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZKYSYANPAVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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